Phthoramycin

Descripción general

Descripción

Phthoramycin is a novel antibiotic compound that was discovered in the culture broth of the actinomycete strain Streptomyces sp. WK-1875. It exhibits significant antifungal activity and has been shown to inhibit the growth of various plant pathogens, including Phytophthora species . The compound has a complex structure and is known for its herbicidal activity, making it a valuable tool in agricultural and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phthoramycin is produced through the fermentation of Streptomyces sp. WK-1875. The fermentation process involves culturing the bacteria in a suitable medium, followed by extraction and purification of the compound . The carbon skeleton of this compound is derived from eight acetate units, six propionate units, and one isocaproate unit . The proposed biosynthetic pathway involves the incorporation of these units into the macrocyclic structure of this compound through a series of enzymatic reactions .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces sp. WK-1875 in bioreactors. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The purified compound is further processed to ensure its stability and efficacy for use in various applications .

Análisis De Reacciones Químicas

Types of Reactions: Phthoramycin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antifungal and herbicidal properties. These derivatives are often tested for their efficacy against different plant pathogens and other microorganisms .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Phthoramycin's applications in scientific research can be categorized into several key areas:

1. Antifungal Activity Studies

- Mechanisms of Action : Researchers utilize this compound to investigate the biochemical pathways involved in antifungal resistance and susceptibility. Its ability to inhibit cellulose biosynthesis provides insights into fungal biology and potential resistance mechanisms.

- Comparative Studies : this compound serves as a model compound for comparing its antifungal efficacy against other macrocyclic antibiotics like tetrin C and irumamycin. Such studies help elucidate structural-activity relationships within antibiotic classes.

2. Agricultural Applications

- Plant Pathogen Control : this compound is being explored for its potential as a biopesticide. Its effectiveness against various plant pathogens positions it as a candidate for developing environmentally friendly agricultural products aimed at controlling diseases without relying on synthetic chemicals.

- Herbicidal Effects : Beyond antifungal properties, this compound's herbicidal effects are under investigation, with studies focusing on its impact on weed species that threaten crop yields.

3. Pharmaceutical Development

- Antibiotic Research : As antibiotic resistance becomes an increasing global concern, this compound's unique properties make it a subject of interest for developing new antimicrobial therapies. Ongoing research aims to explore its efficacy against resistant strains of bacteria.

- Potential Cancer Therapeutics : Preliminary studies suggest that compounds similar to this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

Mecanismo De Acción

Phthoramycin exerts its effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the cell wall structure of fungi and other pathogens, leading to their death . The molecular targets of this compound include enzymes involved in the biosynthesis of cellulose, such as cellulose synthase . The compound’s herbicidal activity is also attributed to its ability to inhibit cellulose biosynthesis in plants .

Comparación Con Compuestos Similares

Phthoramycin is unique among antibiotics due to its specific mode of action and its broad-spectrum activity against plant pathogens. Similar compounds include other macrocyclic antibiotics such as tetrin C and irumamycin, which also exhibit antifungal activity . this compound’s ability to inhibit cellulose biosynthesis sets it apart from these compounds . Additionally, this compound has a distinct chemical structure, with seven methyl groups and a hydroxy group at specific positions, which contributes to its unique biological properties .

List of Similar Compounds:- Tetrin C

- Irumamycin

- Ossamycin

- Malolactomycin A

- Liposidolide A

This compound’s unique properties and broad-spectrum activity make it a valuable compound for scientific research and industrial applications.

Actividad Biológica

Phthoramycin is a novel antibiotic compound derived from the actinomycete Streptomyces sp. WK-1875. It has garnered significant attention due to its antifungal properties and its effectiveness against various plant pathogens, particularly those belonging to the genus Phytophthora. This article delves into the biological activity of this compound, including its mechanisms of action, efficacy against specific pathogens, and potential applications in agriculture and medicine.

This compound primarily exerts its biological effects by inhibiting cellulose biosynthesis in target organisms. This inhibition disrupts the structural integrity of the cell walls in fungi and other pathogens, leading to cell death. The compound's unique mode of action differentiates it from other antibiotics, making it a valuable tool for both research and practical applications in disease control.

| Mechanism | Description |

|---|---|

| Inhibition of Cellulose | Disrupts cell wall synthesis in fungi and pathogens |

| Target Organisms | Effective against Phytophthora species |

| Result | Induces cell death through structural disruption |

Biological Activity Against Pathogens

This compound has shown promising results in laboratory studies against various plant pathogens. Its efficacy has been tested through Minimum Inhibitory Concentration (MIC) assays, demonstrating significant antifungal activity.

Case Studies

-

Efficacy Against Phytophthora infestans

- In a study examining the effects of this compound on Phytophthora infestans, the compound exhibited an MIC value indicating strong antifungal activity. This suggests its potential use in controlling late blight in potatoes and tomatoes.

-

Impact on Other Plant Pathogens

- This compound has also been tested against other species within the Phytophthora genus, yielding similar results. The compound effectively inhibited growth and sporulation, making it a candidate for bioherbicide development.

Table 2: Biological Activity Data

| Pathogen | MIC (mg/mL) | Observed Effects |

|---|---|---|

| Phytophthora infestans | 0.5 | Growth inhibition |

| Phytophthora capsici | 0.8 | Reduced sporulation |

| Phytophthora sojae | 1.0 | Cell wall disruption |

Industrial Applications

Due to its potent antifungal properties, this compound is being explored for various industrial applications:

- Agricultural Bioherbicide : this compound is being developed as a bioherbicide to control plant diseases caused by Phytophthora species.

- Research Tool : It serves as a model compound for studying the biosynthesis of macrocyclic antibiotics and understanding fungal resistance mechanisms.

Table 3: Potential Applications of this compound

| Application Type | Description |

|---|---|

| Bioherbicide | Control of Phytophthora diseases in crops |

| Research | Study of antibiotic biosynthesis mechanisms |

| Agricultural Products | Development of new fungicides |

Propiedades

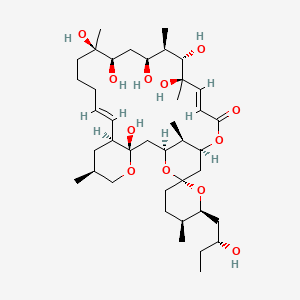

IUPAC Name |

(1S,3S,5'S,6S,6'S,8S,9E,14R,15R,17S,18R,19S,20R,21E,25S,27R,29R)-3,14,15,17,19,20-hexahydroxy-6'-[(2R)-2-hydroxybutyl]-5',6,14,18,20,29-hexamethylspiro[4,24,28-trioxatricyclo[23.3.1.03,8]nonacosa-9,21-diene-27,2'-oxane]-23-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H68O12/c1-8-29(41)19-31-25(3)13-17-39(51-31)21-32-27(5)33(52-39)22-40(48)28(18-24(2)23-49-40)12-10-9-11-15-37(6,46)34(43)20-30(42)26(4)36(45)38(7,47)16-14-35(44)50-32/h10,12,14,16,24-34,36,41-43,45-48H,8-9,11,13,15,17-23H2,1-7H3/b12-10+,16-14+/t24-,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,36-,37+,38+,39+,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVZCZJOQPRHLO-SMUQHDSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1C(CCC2(O1)CC3C(C(O2)CC4(C(CC(CO4)C)C=CCCCC(C(CC(C(C(C(C=CC(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C[C@H]1[C@H](CC[C@]2(O1)C[C@H]3[C@@H]([C@@H](O2)C[C@]4([C@@H](C[C@@H](CO4)C)/C=C/CCC[C@@]([C@@H](C[C@@H]([C@H]([C@@H]([C@](/C=C/C(=O)O3)(C)O)O)C)O)O)(C)O)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

741.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119313-46-1 | |

| Record name | Phthoramycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119313461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHORAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/298BBM170Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.